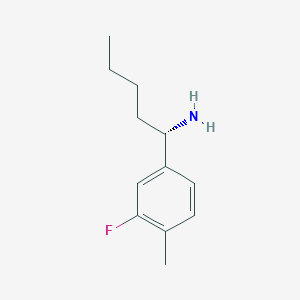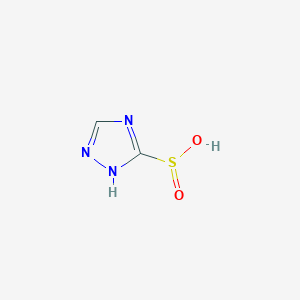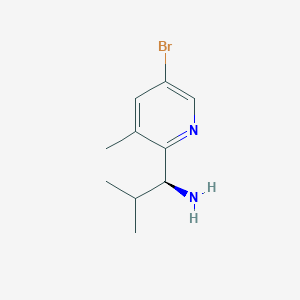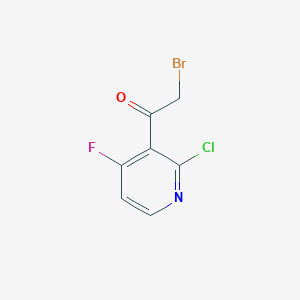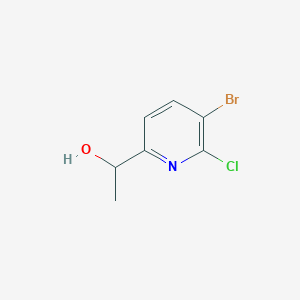
1-(5-Bromo-6-chloropyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-chloropyridin-2-yl)ethanol is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with an ethanol group
Méthodes De Préparation
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)ethanol typically involves the halogenation of pyridine derivatives followed by the introduction of the ethanol group. One common method involves the reaction of 5-bromo-6-chloropyridine with ethylene oxide under controlled conditions to yield the desired product. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(5-Bromo-6-chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.
Major Products: Depending on the reaction conditions and reagents used, the major products can include aldehydes, carboxylic acids, and substituted pyridines.
Applications De Recherche Scientifique
1-(5-Bromo-6-chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of various chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)ethanol is primarily related to its ability to interact with biological molecules. The presence of halogen atoms and the ethanol group allows it to form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-6-chloropyridin-2-yl)ethanol can be compared with other halogenated pyridines, such as:
1-(5-Bromo-2-chloropyridin-4-yl)ethanol: Similar in structure but with different positions of halogen atoms, leading to variations in chemical reactivity and biological activity.
1-(3-Bromo-5-chloropyridin-2-yl)ethanol: Another isomer with distinct properties and applications.
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol:
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the ethanol group, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
1-(5-bromo-6-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-4,11H,1H3 |
Clé InChI |
HWHLIBKHMMEMKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=C(C=C1)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



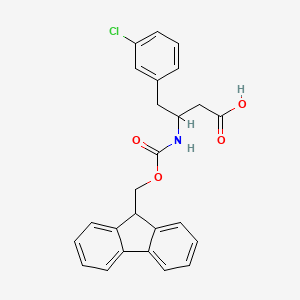
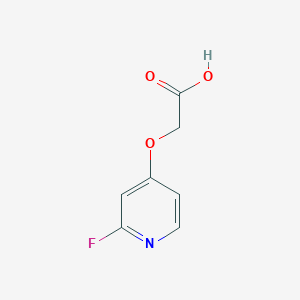
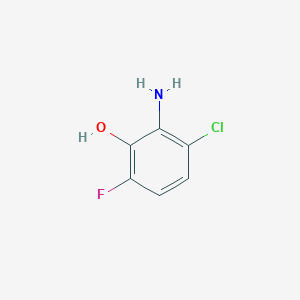

![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
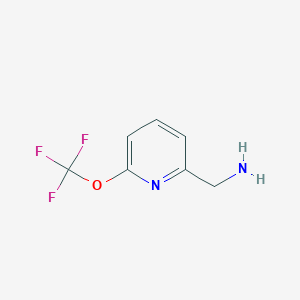

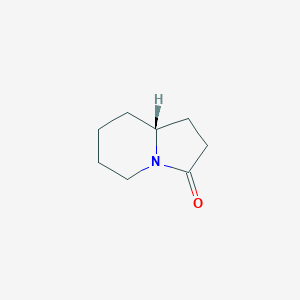
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
